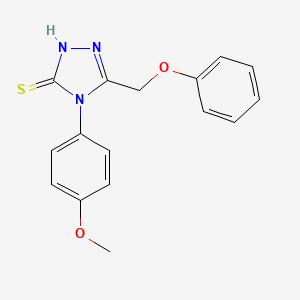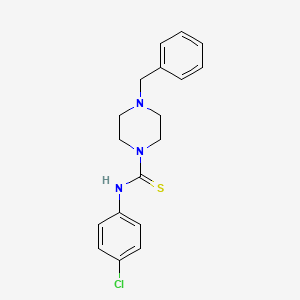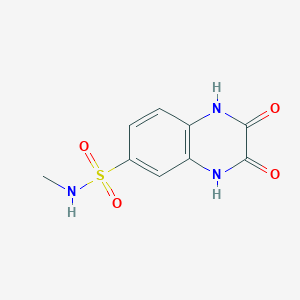
4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol derivatives involves the alkylation of corresponding 1,2,4-triazole-thiones with appropriate alkylating agents. For instance, compounds with similar structural frameworks have been synthesized through reactions involving thiosemicarbazide or 4-phenyl-3-thiosemicarbazide with various benzoyl chlorides, followed by cyclization of the acyl derivatives (Labanauskas et al., 2004).
Molecular Structure Analysis
The molecular structure of derivatives closely related to 4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol has been extensively analyzed through X-ray diffraction methods, revealing insights into the orthorhombic crystal system, space group, and molecular dimensions that contribute to the stability and reactivity of these compounds (Xu Liang, 2009).
Chemical Reactions and Properties
This triazole derivative undergoes various chemical reactions including alkylation, acylation, and cyclization, highlighting its versatility as a chemical intermediate. Its reactivity is influenced by the presence of functional groups that can participate in nucleophilic and electrophilic reactions, facilitating the synthesis of a wide range of compounds with potential biological activities (Osmanov et al., 2020).
Physical Properties Analysis
The physical properties of 4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol and its derivatives, such as melting points, solubility, and crystallinity, are crucial for their handling and application in chemical syntheses. These properties are determined by the molecular structure and intermolecular interactions present in the compound, affecting its stability and reactivity under various conditions (Wurfer & Badea, 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are influenced by the triazole core and substituents attached to it. The presence of the methoxyphenyl and phenoxymethyl groups impacts the electron distribution across the molecule, modifying its reactivity patterns in chemical syntheses and interactions with biological targets (Sameluk & Kaplaushenko, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-methoxyphenyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-20-13-9-7-12(8-10-13)19-15(17-18-16(19)22)11-21-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBMQZRFVCGOBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino]methyl}phenyl)acetamide](/img/structure/B5627899.png)
![2-(3-methoxypropyl)-8-(2-pyrazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5627907.png)

![2-[4-(1-piperidin-1-ylethyl)phenyl]pyridin-4-amine](/img/structure/B5627915.png)
![(3S*,4S*)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5627933.png)

![9-[(2S)-2-aminobutanoyl]-2-[(5-methyl-2-pyrazinyl)methyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5627940.png)
![methyl 2-ethyl-5-[(ethylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B5627943.png)


![8-{[5-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5627973.png)

![4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5627978.png)
![6-[(4-iodophenyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5627991.png)